4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one
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Overview
Description
4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one is a synthetic compound that belongs to the class of heterocyclic organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one generally involves the condensation of suitable amines with diaminopyrimidine derivatives under controlled conditions. Specific reaction conditions, such as temperature and pH, are tailored to optimize yield and purity.
Common synthetic routes may involve the use of catalysts, solvents, and other reagents to facilitate the reaction process.
Industrial Production Methods:
Industrial production methods focus on scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated synthesis techniques are often employed to produce large quantities.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may exhibit different properties.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common, allowing the modification of the compound by replacing specific functional groups.
Common Reagents and Conditions Used:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions, along with appropriate solvents.
Major Products Formed from These Reactions:
The products formed from these reactions depend on the specific reagents and conditions used. Major products include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Studied for its reactivity and stability under different chemical environments.
Biology:
Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
Explored as a potential therapeutic agent, particularly in the treatment of specific diseases due to its unique structural properties.
Industry:
Utilized in the development of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism by which 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors.
Molecular targets and pathways involved may include key enzymes in metabolic pathways, nucleic acid interactions, and protein binding sites.
The compound's effects can be attributed to its ability to form stable complexes with these targets, potentially altering their function and activity.
Comparison with Similar Compounds
2-Aminopyrimidine
4,6-Diaminopyrimidine
Pyrido[2,3-d]pyrimidine
Quinoxalines
This overview provides a comprehensive understanding of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds. If there's a specific area you'd like to dive deeper into, let’s keep the conversation going.
Properties
IUPAC Name |
4,7-diamino-3H-pyrimido[4,5-d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-3-2-1-9-5(8)11-4(2)12-6(13)10-3/h1H,(H5,7,8,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLIMWFXVZSRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NC(=O)NC(=C21)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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